molecular formula C9H13BrO B070960 Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) CAS No. 168007-86-1

Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI)

Cat. No.: B070960
CAS No.: 168007-86-1
M. Wt: 217.1 g/mol
InChI Key: VWZXBEKLONOPRI-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) is a bicyclic compound with a unique structure that includes a bromine atom and an ethoxy group. This compound belongs to the bicyclo[3.1.1]hept-2-ene family, which is known for its distinctive ring system. The presence of the bromine atom and the ethoxy group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) typically involves the bromination of a suitable bicyclic precursor. One common method is the bromination of 4-ethoxybicyclo[3.1.1]hept-2-ene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow bromination processes. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced reaction monitoring techniques can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of 4-ethoxybicyclo[3.1.1]hept-2-ene derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the oxidizing agent and conditions.

    Reduction: Formation of 4-ethoxybicyclo[3.1.1]hept-2-ene.

Scientific Research Applications

Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals. Its derivatives may exhibit interesting biological activities.

    Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups or the removal of the bromine atom.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxybicyclo[3.1.1]hept-2-ene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Bromo-4-methoxybicyclo[3.1.1]hept-2-ene: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.

    3-Bromo-4-hydroxybicyclo[3.1.1]hept-2-ene: Contains a hydroxyl group, making it more hydrophilic and potentially more reactive in certain conditions.

Uniqueness

Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) is unique due to the presence of both a bromine atom and an ethoxy group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

168007-86-1

Molecular Formula

C9H13BrO

Molecular Weight

217.1 g/mol

IUPAC Name

3-bromo-4-ethoxybicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C9H13BrO/c1-2-11-9-7-3-6(4-7)5-8(9)10/h5-7,9H,2-4H2,1H3

InChI Key

VWZXBEKLONOPRI-UHFFFAOYSA-N

SMILES

CCOC1C2CC(C2)C=C1Br

Canonical SMILES

CCOC1C2CC(C2)C=C1Br

Synonyms

Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy- (9CI)

Origin of Product

United States

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